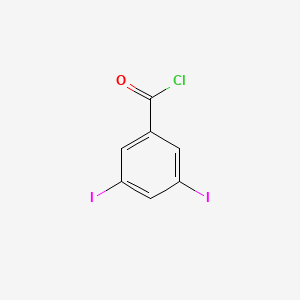

3,5-Diiodobenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

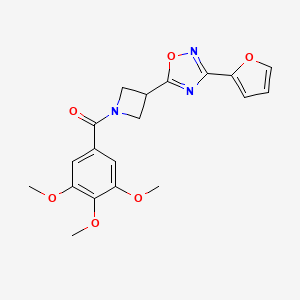

Übersicht

Beschreibung

“3,5-Diiodobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClI2O . It is a derivative of benzoyl chloride, where two hydrogen atoms on the benzene ring are replaced by iodine atoms .

Synthesis Analysis

The synthesis of “3,5-Diiodobenzoyl chloride” can be achieved from “3,5-diiodobenzoic acid”. The process involves dissolving “3,5-diiodobenzoic acid” into thionyl chloride (SOCl2) and refluxing the mixture for several hours at 100 °C . The resultant “3,5-diiodobenzoyl chloride” can be used for further reactions .

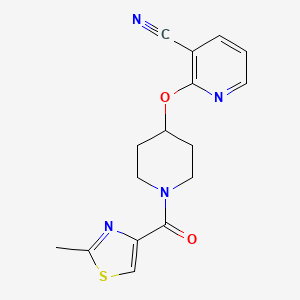

Molecular Structure Analysis

The molecular structure of “3,5-Diiodobenzoyl chloride” consists of a benzene ring with two iodine atoms and a benzoyl chloride group attached to it . The presence of iodine atoms and the benzoyl chloride group significantly influences the chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Graphene Modification

- Electron Acceptor in Photovoltaic Devices : A study by Stylianakis et al. (2012) explored using 3,5-dinitrobenzoyl chloride, a compound similar to 3,5-diiodobenzoyl chloride, for covalently linking to graphene oxide. This modification enhanced the performance of bulk heterojunction photovoltaic devices, significantly improving power conversion efficiency (Stylianakis et al., 2012).

Chiral Separation

- Chiral Stationary Phases in HPLC : Yu et al. (2016) used 3,5-dinitrobenzoyl chloride for preparing chiral stationary phases for high-performance liquid chromatography (HPLC). These phases facilitated the chiral separation of various compounds, underscoring the role of such chlorides in enhancing separation techniques (Yu et al., 2016).

N-Heterocyclic Carbene Ligands

- Transition-Metal Catalysis : Altenhoff et al. (2004) described the use of N-heterocyclic carbenes derived from bioxazolines, where sterically demanding structures with restricted flexibility, possibly involving compounds like 3,5-diiodobenzoyl chloride, were effective in Suzuki-Miyaura cross-coupling reactions (Altenhoff et al., 2004).

Spectrophotometric Analysis

- Charge-transfer Spectrophotometry : Xiao-hui (2007) researched the spectrophotometric determination of 3,5-dichlorobenzoyl chloride using a charge-transfer reaction. This indicates the potential of dihalogenated benzoyl chlorides in analytical chemistry applications (Yang Xiao-hui, 2007).

Derivative Synthesis

- Synthesis of Bioactive Compounds : Meng (2010) synthesized 3,5-dihydroxy benzonitrile, a key intermediate for various bioactive compounds, indicating the role of similar dihalogenated benzoyl chlorides in complex organic syntheses (C. Meng, 2010).

Ion-Molecule Reactivity

- Study of Ions in Mass Spectrometry : Nelson and Kenttämaa (2001) explored the ion—molecule reactivity of the 3,5-didehydrophenyl cation, generated from compounds like 3,5-dinitrobenzoyl chloride, highlighting the use of such chlorides in mass spectrometric studies (E. Nelson & H. Kenttämaa, 2001).

Safety And Hazards

The safety data sheet for a similar compound, “3,5-Dinitrobenzoyl chloride”, indicates that it causes severe skin burns and eye damage . It is also suspected of causing genetic defects . While this does not directly apply to “3,5-Diiodobenzoyl chloride”, it suggests that similar precautions should be taken when handling “3,5-Diiodobenzoyl chloride”.

Eigenschaften

IUPAC Name |

3,5-diiodobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMINPXWCSBLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodobenzoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)

![3-Methyl-3-[2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]butan-1-ol](/img/structure/B2917821.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)